The Chemical Landscape of Rhizopine: A Technical Guide for Researchers
The Chemical Landscape of Rhizopine: A Technical Guide for Researchers
An in-depth examination of the chemical structure, synthesis, and biological pathways of rhizopines, a class of compounds pivotal to symbiotic nitrogen fixation.
Introduction
Rhizopines are a unique class of opine-like compounds synthesized in the root nodules of leguminous plants colonized by specific rhizobial strains. These molecules play a crucial role in the symbiotic relationship between bacteria and their plant hosts, acting as a selective nutrient source for the rhizobia that produce them. This guide provides a comprehensive overview of the chemical structure of the two primary rhizopines, L-3-O-methyl-scyllo-inosamine (3-O-MSI) and scyllo-inosamine (SI), their biosynthesis and catabolism, and detailed experimental protocols for their study.
Chemical Structure of Rhizopines
Rhizopines are derivatives of scyllo-inositol, a stereoisomer of inositol (B14025). The core structure is a cyclohexanehexol with a specific stereochemistry where all six hydroxyl groups are in the equatorial position.
L-3-O-methyl-scyllo-inosamine (3-O-MSI): This is the most well-studied rhizopine. Its structure is characterized by a methyl group at the 3-hydroxyl position and an amino group at the 1-position of the scyllo-inositol ring.
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IUPAC Name: (1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol
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Molecular Formula: C₇H₁₅NO₅
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Molecular Weight: 193.20 g/mol
scyllo-Inosamine (SI): This is the precursor to 3-O-MSI and also functions as a rhizopine. It lacks the methyl group present in 3-O-MSI.
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IUPAC Name: (1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol
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Molecular Formula: C₆H₁₃NO₄
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Molecular Weight: 163.17 g/mol
Quantitative Structural Data
However, as a close structural analog, the NMR data for scyllo-inositol provides a valuable reference for researchers. The high symmetry of the scyllo-inositol ring results in a simple NMR spectrum.
Table 1: 1H and 13C NMR Chemical Shift Data for scyllo-Inositol [1][2]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| 1H | 3.35 | s | D₂O |
| 13C | 74.5 | - | D₂O |
Note: The chemical shifts of the protons and carbons in rhizopines will differ from scyllo-inositol due to the presence of the amino and methoxy (B1213986) groups. Researchers should expect more complex spectra with distinct signals for each unique proton and carbon environment.
Signaling Pathways and Regulation
The biosynthesis and catabolism of rhizopines are tightly regulated processes involving specific gene clusters in rhizobia.
Rhizopine Biosynthesis
The synthesis of rhizopines is encoded by the mos gene cluster. The pathway begins with myo-inositol and proceeds through a series of enzymatic reactions to produce 3-O-MSI.
Rhizopine Catabolism
The breakdown of rhizopines is controlled by the moc gene cluster. This pathway allows the rhizobia to utilize rhizopines as a source of carbon and nitrogen.
Regulation of Catabolism
The expression of the moc genes is regulated by the MocR protein, which acts as a transcriptional repressor. In the presence of rhizopine, the repression is lifted, allowing for the catabolism of the rhizopine.
Experimental Protocols
Chemical Synthesis of Racemic 3-O-Methyl-scyllo-inosamine
The following protocol is adapted from a published reaction scheme for the synthesis of racemic 3-O-methyl-scyllo-inosamine from myo-inositol.[3]
Materials:
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myo-Inositol
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Triethyl orthoformate
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Amberlyst 15
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Dimethylformamide (DMF)
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Sodium hydride (NaH)
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Methyl iodide (MeI)
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Benzyl (B1604629) bromide (BnBr)
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N-Methylmorpholine N-oxide (NMO)
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Tetrapropylammonium perruthenate (TPAP)
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Dichloromethane (B109758) (CH₂Cl₂)
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Molecular sieves (4Å)
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Ammonium (B1175870) acetate (B1210297) (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
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Hydrochloric acid (HCl) in ether
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1 M Sodium hydroxide (B78521) (NaOH)
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Sodium (Na) metal
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Liquid ammonia (B1221849) (NH₃)
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tert-Butanol (B103910) (t-BuOH)
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Tetrahydrofuran (THF)
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Hydrogen chloride (g)
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Acetic anhydride (B1165640) (Ac₂O)
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Sodium acetate (NaOAc)
Procedure:
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Protection of myo-inositol: React myo-inositol with 2 molar equivalents of triethyl orthoformate in DMF with Amberlyst 15 as a catalyst at 100°C for 3 hours.
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Monomethylation: Treat the protected inositol with sodium hydride in DMF at 25°C for 1 hour, followed by the addition of methyl iodide and stirring at 25°C for 15 hours.
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Benzylation: Add another portion of sodium hydride in DMF and stir for 2 hours at 25°C. Then, add benzyl bromide and continue stirring for 15 hours at 25°C.
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Oxidation: To the resulting monomethyl-monobenzyl derivative, add 1.5 equivalents of NMO and 0.2 equivalents of TPAP in dichloromethane with molecular sieves.
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Reductive Amination: React the crude ketone with 10 equivalents of ammonium acetate and 1.05 equivalents of sodium cyanoborohydride at 20°C for 72 hours.
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Purification of Amine: Isolate the amine by precipitating its ammonium salt with HCl in ether, followed by neutralization with 1 M NaOH.
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Debenzylation: Debenzylate the purified amine using 4 equivalents of sodium in liquid ammonia with tert-butanol in THF at -78°C, allowing the reaction to warm to 20°C over 18 hours.
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Hydrolysis and Salt Formation: Hydrolyze the product by bubbling HCl gas through a methanolic solution at 20°C for 3 hours to yield 3-O-methyl-scyllo-inosamine hydrochloride.
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Acetylation for Characterization (Optional): The product can be further characterized by acetylation with acetic anhydride and sodium acetate.
Isolation of Rhizopines from Root Nodules
This protocol provides a general framework for the extraction of rhizopines from legume root nodules. The specific quantities and volumes may need to be optimized depending on the plant species and nodule abundance.
Materials:
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Legume root nodules
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Distilled water
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0.1% Mercuric chloride (HgCl₂) solution (or 1% sodium hypochlorite)
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Sterile pestle and mortar
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Centrifuge and centrifuge tubes
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Syringe filters (0.22 µm)
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Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)
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Methanol
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Ammonium hydroxide solution
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Lyophilizer or vacuum concentrator
Procedure:
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Nodule Collection and Sterilization:
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Excavate plant roots and carefully detach healthy, pink nodules.
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Wash the nodules thoroughly with tap water to remove soil.
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Surface sterilize the nodules by immersing them in 70% ethanol for 30 seconds, followed by 0.1% HgCl₂ for 1-2 minutes, and then rinse thoroughly with sterile distilled water (at least 5 washes).
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Extraction:
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Crush a known weight of surface-sterilized nodules (e.g., 1-5 g) in a sterile pestle and mortar with a small volume of sterile distilled water (e.g., 5-10 mL).
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Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.
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Carefully collect the supernatant.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter.
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Purification by Solid Phase Extraction (SPE):
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Condition an appropriate SPE cartridge (a mixed-mode cation exchange cartridge is recommended for capturing the amine functionality of rhizopines) according to the manufacturer's instructions (typically with methanol followed by water).
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Load the filtered extract onto the cartridge.
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Wash the cartridge with water to remove unbound compounds.
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Elute the rhizopines with a suitable solvent, such as a solution of 5% ammonium hydroxide in methanol.
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Concentration:
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Evaporate the solvent from the eluate using a lyophilizer or a vacuum concentrator to obtain the crude rhizopine extract.
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Further Purification (Optional):
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The crude extract can be further purified using techniques such as high-performance liquid chromatography (HPLC) with a suitable column (e.g., an amino or a HILIC column).
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Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their polar nature, rhizopines require derivatization prior to GC-MS analysis. Trimethylsilylation (TMS) is a common method for this purpose.
Materials:
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Dried rhizopine extract
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Pyridine
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GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
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Derivatization:
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In a sealed vial, dissolve a small amount of the dried rhizopine extract in pyridine.
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Add an excess of BSTFA with 1% TMCS.
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Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and amino groups.
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GC-MS Analysis:
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Inject an aliquot of the derivatized sample into the GC-MS.
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Use a temperature program that allows for the separation of the TMS-derivatized rhizopines from other components. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.
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Acquire mass spectra in the electron ionization (EI) mode.
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Data Analysis:
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The mass spectra of the TMS-derivatized rhizopines will show a molecular ion peak and characteristic fragmentation patterns.
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Common fragments for TMS derivatives include ions at m/z 73 ([Si(CH₃)₃]⁺) and losses of methyl groups (15 Da) and trimethylsilanol (B90980) (90 Da). The specific fragmentation pattern will be indicative of the rhizopine structure. While a definitive fragmentation pattern for rhizopine TMS derivatives is not widely published, analysis of related polyhydroxylated and aminated compounds can provide guidance on expected fragmentation pathways.
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Conclusion
Rhizopines represent a fascinating and important class of molecules in the study of plant-microbe interactions. A thorough understanding of their chemical structure and biological roles is essential for researchers in the fields of agricultural science, microbiology, and drug development. This guide provides a foundational resource for the chemical synthesis, isolation, and analysis of rhizopines, and it is hoped that it will facilitate further research into these significant natural products.
